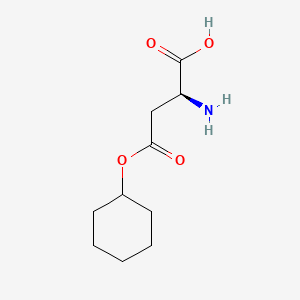

H-Asp(OcHx)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-cyclohexyloxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c11-8(10(13)14)6-9(12)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAPBBOAGRLKMH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-Asp(OcHx)-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of H-Asp(OcHx)-OH, also known as L-Aspartic acid β-cyclohexyl ester. This amino acid derivative is a valuable building block in peptide synthesis, offering unique advantages for the development of novel therapeutics and research reagents.

Introduction

This compound is a derivative of the amino acid L-aspartic acid where the side-chain carboxylic acid is protected as a cyclohexyl ester. This modification is particularly significant in the field of peptide chemistry. The bulky cyclohexyl group provides steric hindrance that minimizes the formation of aspartimide, a common and problematic side reaction during solid-phase peptide synthesis (SPPS)[1][2]. This stability makes this compound and its N-protected forms, such as Boc-Asp(OcHx)-OH and Fmoc-Asp(OcHx)-OH, crucial reagents for the synthesis of complex peptides with high purity[3][4].

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. Please note that some of the data are predicted values from computational models due to the limited availability of experimentally determined values in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₄ | [5] |

| Molecular Weight | 215.25 g/mol | [5] |

| CAS Number | 112259-66-2 | [5] |

| Appearance | White to off-white powder | Generic supplier data |

| Solubility | Soluble in water and polar organic solvents. | Inferred from structure |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 386.2 ± 37.0 °C | |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | |

| pKa (Predicted) | 2.17 ± 0.23 (α-carboxylic acid) |

Chemical Structure

This compound consists of a central α-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a side chain containing a cyclohexyl ester. The structure is depicted in the diagram below.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound

-

N-protection of L-aspartic acid: The amino group of L-aspartic acid is first protected, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions during the subsequent esterification.

-

β-Esterification: The side-chain carboxylic acid is selectively esterified with cyclohexanol. This can be achieved by activating the β-carboxylic acid of N-Boc-L-aspartic acid, for instance, by forming an anhydride, followed by reaction with cyclohexanol[7].

-

N-deprotection: The N-protecting group (e.g., Boc) is removed under acidic conditions to yield the final product, this compound.

The following diagram illustrates the proposed synthetic workflow.

Figure 2: Proposed synthetic workflow for this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Purification and Characterization

Proposed Purification Protocol

Purification of the final product would likely involve crystallization[8][9]. A general procedure would be:

-

Dissolve the crude this compound in a minimal amount of hot water or a suitable alcohol-water mixture.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra for this compound are not available in the searched literature, predicted chemical shifts can be estimated based on the structure and data from similar compounds.

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| α-H | ~4.0 | dd |

| β-CH₂ | ~2.8 - 3.0 | m |

| Cyclohexyl-CH (ester) | ~4.8 | m |

| Cyclohexyl-CH₂ | ~1.2 - 1.9 | m |

Table 3: Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon | Predicted Chemical Shift (ppm) |

| α-COOH | ~175 |

| β-COO-Cyclohexyl | ~172 |

| Cα | ~52 |

| Cβ | ~36 |

| Cyclohexyl-CH (ester) | ~75 |

| Cyclohexyl-CH₂ | ~23, 25, 31 |

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 216.12. Fragmentation in MS/MS would likely involve neutral losses of water, formic acid, and the cyclohexyl group[10][11].

Applications in Peptide Synthesis

The primary application of this compound and its N-protected derivatives is in solid-phase peptide synthesis[3][4]. The cyclohexyl ester is significantly more stable to the basic conditions used for Fmoc deprotection compared to other esters like benzyl or methyl esters. This increased stability minimizes the risk of aspartimide formation, a side reaction that can lead to chain termination, and the formation of difficult-to-separate β-aspartyl peptide impurities[1][2][12]. The use of Asp(OcHx) is particularly advantageous in the synthesis of long or complex peptides, or sequences known to be prone to aspartimide formation (e.g., -Asp-Gly- or -Asp-Ser- sequences).

The following diagram illustrates the logical relationship of how the cyclohexyl group helps prevent this common side reaction.

Figure 3: Role of the cyclohexyl group in preventing aspartimide formation.

Conclusion

This compound is a critical building block for peptide chemists, particularly for the synthesis of complex and potentially therapeutic peptides. Its key feature, the cyclohexyl ester on the side chain, provides enhanced stability against base-catalyzed aspartimide formation, leading to higher purity and yield of the target peptide. While detailed experimental data for the free amino acid is sparse in the public domain, its utility and chemical principles are well-established through its application in the synthesis of N-protected derivatives used in peptide manufacturing and research. Further studies to fully characterize the physicochemical and biological properties of the unprotected this compound would be beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-L-Aspartic anhydride | 30750-74-4 [amp.chemicalbook.com]

- 8. Expression, purification and crystallization of Helicobacter pylori l-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4922011A - Method for purifying aspartic acid - Google Patents [patents.google.com]

- 10. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aspartic acid [webbook.nist.gov]

- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of L-Aspartic Acid β-Cyclohexyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for L-Aspartic acid β-cyclohexyl ester, a valuable building block in peptide synthesis and drug development. The cyclohexyl ester moiety is particularly noted for its ability to suppress aspartimide formation, a common side reaction in peptide synthesis.[1][2] This document outlines a multi-step synthesis beginning with commercially available L-aspartic acid, detailing the necessary N-protection, regioselective esterification via an anhydride intermediate, and final deprotection.

I. Synthetic Strategy Overview

The selective synthesis of the β-ester of L-aspartic acid requires a strategic approach to differentiate the two carboxylic acid groups. A common and effective method involves the protection of the α-amino group, followed by the formation of a cyclic anhydride. This anhydride can then be regioselectively opened at the β-carbonyl position by the desired alcohol, in this case, cyclohexanol. The final step involves the removal of the N-protecting group to yield the target compound.

This guide will focus on a synthetic route utilizing the benzyloxycarbonyl (Cbz) protecting group, which is robust and can be reliably removed under neutral conditions via hydrogenolysis.[3]

Caption: Synthetic workflow for L-Aspartic acid β-cyclohexyl ester.

II. Experimental Protocols

Step 1: Synthesis of N-Benzyloxycarbonyl-L-Aspartic Acid (N-Cbz-L-Aspartic Acid)

This procedure outlines the protection of the amino group of L-aspartic acid using benzyl chloroformate under basic conditions.

Materials:

-

L-Aspartic Acid

-

Sodium Hydroxide (NaOH)

-

Benzyl Chloroformate (Cbz-Cl)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Dissolve L-aspartic acid (1.0 eq) in 2 M sodium hydroxide solution (2.5 eq) and cool the mixture to 0-5 °C in an ice bath.

-

While maintaining the temperature and vigorously stirring, slowly and simultaneously add benzyl chloroformate (1.1 eq) and 2 M sodium hydroxide solution, ensuring the pH is maintained between 10 and 11.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 6 M hydrochloric acid. A white precipitate should form.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-L-aspartic acid as a white solid.

| Parameter | Value | Reference |

| Starting Material | L-Aspartic Acid | General |

| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) | [4] |

| Base | Sodium Hydroxide | [4] |

| Reaction Temperature | 0-5 °C initially, then room temperature | [4] |

| pH | Maintained between 10-11 during addition | [4] |

| Typical Yield | >90% | [4] |

Step 2: Synthesis of N-Benzyloxycarbonyl-L-Aspartic Anhydride (N-Cbz-L-Aspartic Anhydride)

The N-protected aspartic acid is cyclized to its anhydride using a dehydrating agent.

Materials:

-

N-Cbz-L-Aspartic Acid

-

Acetic Anhydride

-

Toluene (optional)

Procedure:

-

Suspend N-Cbz-L-aspartic acid (1.0 eq) in toluene or use neat.

-

Add acetic anhydride (1.2 eq) to the suspension.[5]

-

Stir the reaction mixture at room temperature for approximately 6 hours, or until the reaction is complete as monitored by TLC.[5]

-

The product may precipitate from the reaction mixture. If so, filter the solid, wash with a non-polar solvent like hexane, and dry under vacuum. Alternatively, the solvent can be removed under reduced pressure. The crude anhydride is often used directly in the next step without further purification.

| Parameter | Value | Reference |

| Starting Material | N-Cbz-L-Aspartic Acid | [5] |

| Dehydrating Agent | Acetic Anhydride | [5] |

| Solvent | Toluene or neat | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | ~6 hours | [5] |

| Purity of Product | Typically used crude in the next step | General |

Step 3: Regioselective Synthesis of N-Cbz-L-Aspartic Acid β-Cyclohexyl Ester

This step involves the regioselective opening of the anhydride ring with cyclohexanol to form the β-ester.

Materials:

-

N-Cbz-L-Aspartic Anhydride

-

Cyclohexanol

-

Pyridine or a non-nucleophilic base (e.g., DIPEA)

-

Dichloromethane (DCM) or a similar aprotic solvent

Procedure:

-

Dissolve the crude N-Cbz-L-aspartic anhydride (1.0 eq) in anhydrous dichloromethane.

-

Add cyclohexanol (1.1 eq) to the solution.

-

Add a catalytic amount of pyridine or a non-nucleophilic base (0.1 eq).

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl to remove the base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield N-Cbz-L-aspartic acid β-cyclohexyl ester.

| Parameter | Value | Reference |

| Starting Material | N-Cbz-L-Aspartic Anhydride | Based on similar reactions[6] |

| Nucleophile | Cyclohexanol | Based on similar reactions[6] |

| Solvent | Dichloromethane (DCM) | General |

| Catalyst | Pyridine or DIPEA (catalytic) | General |

| Reaction Temperature | Room Temperature | General |

| Purification Method | Flash Column Chromatography | General |

Step 4: Synthesis of L-Aspartic Acid β-Cyclohexyl Ester (Final Product)

The final step is the removal of the Cbz protecting group by catalytic hydrogenolysis.

Materials:

-

N-Cbz-L-Aspartic Acid β-Cyclohexyl Ester

-

Palladium on Carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen Gas (H₂)

Procedure:

-

Dissolve N-Cbz-L-aspartic acid β-cyclohexyl ester (1.0 eq) in methanol.

-

Carefully add 10% Palladium on Carbon (approx. 10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (typically 2-16 hours, monitor by TLC for the disappearance of the starting material).[7]

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield L-Aspartic acid β-cyclohexyl ester as a white to off-white powder.

| Parameter | Value | Reference |

| Starting Material | N-Cbz-L-Aspartic Acid β-Cyclohexyl Ester | [7] |

| Catalyst | 10% Palladium on Carbon | [3][7] |

| Hydrogen Source | Hydrogen Gas (H₂) | [3][7] |

| Solvent | Methanol or Ethanol | [7] |

| Reaction Temperature | Room Temperature | [3][7] |

| Typical Yield | High to quantitative | General |

III. Characterization Data

The final product, L-Aspartic acid β-cyclohexyl ester, should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₄ | [8][9] |

| Molecular Weight | 215.25 g/mol | [8][9] |

| Appearance | White to off-white powder | [8] |

| Storage | Store at room temperature | [8] |

IV. Logical Relationships in Synthesis

The synthesis is governed by key chemical principles that ensure the desired outcome. The logical flow is designed to address the inherent challenges of working with a trifunctional amino acid.

Caption: Key decision points in the synthesis of L-Aspartic acid β-cyclohexyl ester.

V. Conclusion

The synthesis of L-Aspartic acid β-cyclohexyl ester can be effectively achieved through a well-defined, multi-step process. The key to this synthesis is the use of an N-protected aspartic anhydride intermediate, which allows for the highly regioselective introduction of the cyclohexyl ester at the β-position. The protocols provided in this guide are based on established and reliable chemical transformations, offering a clear pathway for researchers and drug development professionals to obtain this valuable compound for their synthetic needs. Careful execution of each step and appropriate purification are essential for achieving a high yield and purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 7. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scbt.com [scbt.com]

A Technical Guide to H-Asp(OcHx)-OH (L-Aspartic Acid β-Cyclohexyl Ester) for Researchers and Drug Development Professionals

CAS Number: 112259-66-2

This technical guide provides an in-depth overview of H-Asp(OcHx)-OH, also known as L-Aspartic acid β-cyclohexyl ester, a critical building block for researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, applications in peptide synthesis, and its relevance in neuroscience research, with a focus on its role in minimizing common side reactions and its potential as a modulator of excitatory amino acid pathways.

Core Chemical and Physical Properties

This compound is a derivative of the non-essential amino acid L-aspartic acid, where the side-chain carboxylic acid is protected as a cyclohexyl ester. This modification imparts unique properties that are highly valuable in chemical synthesis, particularly in the assembly of peptides.[1] The cyclohexyl group enhances the solubility and stability of the molecule, making it a versatile tool in both biochemical research and pharmaceutical formulations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 112259-66-2 | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |

| Molecular Weight | 215.3 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% | [1] |

| Optical Rotation | [α]D²⁵ = +23.0 ± 2.5° (c=1% in 1N HCl) | [1] |

| Storage Conditions | Room Temperature | [1] |

| Solubility | Soluble in water. The cyclohexyl group generally increases solubility in organic solvents compared to unprotected aspartic acid. | [1][3] |

| pKa (estimated) | The pKa of the α-carboxylic acid is estimated to be around 2-3, and the α-amino group is around 9-10. The esterified β-carboxyl group is not ionizable. | [4][5] |

Synthesis and Spectroscopic Analysis

Postulated Synthesis Protocol

This protocol is a hypothetical procedure based on general methods for amino acid esterification.

-

Protection of the α-amino and α-carboxyl groups of L-aspartic acid: To ensure regioselective esterification at the β-carboxyl group, the α-amino and α-carboxyl groups must first be protected. This can be achieved through various methods, such as the formation of a cyclic anhydride or the use of orthogonal protecting groups.

-

Esterification: The protected L-aspartic acid is then reacted with cyclohexanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide (DCC)). The reaction is typically carried out in an inert solvent.

-

Deprotection: Following the esterification, the protecting groups on the α-amino and α-carboxyl groups are removed under conditions that do not cleave the newly formed cyclohexyl ester.

-

Purification: The final product, this compound, is purified using techniques such as crystallization or chromatography to achieve high purity.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the structure and data from analogous compounds like β-L-aspartyl-cyclohexylamide, the expected NMR and HPLC data can be predicted.[6]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Expected signals would include a multiplet for the cyclohexyl ring protons, a triplet for the α-proton of the aspartic acid backbone, and two doublets of doublets for the β-protons. The chemical shifts would be influenced by the solvent used. |

| ¹³C NMR | Characteristic signals would be observed for the carbonyl carbons of the α-carboxyl and β-ester groups, the α- and β-carbons of the aspartic acid backbone, and the carbons of the cyclohexyl ring. |

| HPLC | Analysis by reverse-phase HPLC would show a single major peak corresponding to the purified product. A typical mobile phase would consist of a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA). The retention time would be longer than that of unprotected L-aspartic acid due to the increased hydrophobicity from the cyclohexyl group. |

Application in Peptide Synthesis: Minimizing Aspartimide Formation

A primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a protected building block for incorporating aspartic acid residues into a peptide chain. Its key advantage lies in the ability of the cyclohexyl ester to significantly reduce the formation of a common and problematic side product: aspartimide.

The Aspartimide Problem

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that can occur during the deprotection of the N-terminal protecting group (e.g., Fmoc) in SPPS. This side reaction leads to a mixture of products, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate from the target peptide.

The Role of the Cyclohexyl Ester

The bulky nature of the cyclohexyl ester sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl carbon, which is the key step in aspartimide formation. This steric hindrance makes this compound and its N-terminally protected derivatives (e.g., Fmoc-Asp(OcHx)-OH) superior to other protecting groups like the benzyl ester in preventing this side reaction.

Experimental Protocol for Fmoc-SPPS using Fmoc-Asp(OcHx)-OH

The following is a generalized protocol for the incorporation of an Fmoc-Asp(OcHx)-OH residue into a peptide chain during automated solid-phase peptide synthesis.

-

Resin Preparation: A suitable solid support (e.g., Rink amide resin for a C-terminal amide) is swelled in a solvent such as N,N-dimethylformamide (DMF).

-

Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain on the resin is removed by treatment with a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Coupling: A solution of Fmoc-Asp(OcHx)-OH, a coupling reagent (e.g., HATU, HBTU), and a base (e.g., N,N-diisopropylethylamine (DIPEA)) in DMF is added to the resin. The mixture is agitated to facilitate the coupling reaction.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups (including the cyclohexyl ester) are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reverse-phase HPLC.

References

A Technical Guide to Boc-Asp(OcHx)-OH: Properties and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-α-tert-Butoxycarbonyl-L-aspartic acid β-cyclohexyl ester, commonly abbreviated as Boc-Asp(OcHx)-OH, is a crucial amino acid derivative employed in synthetic peptide chemistry. Its unique structure, featuring a temporary Boc protecting group on the α-amino group and a stable cyclohexyl ester on the β-carboxyl group, makes it an invaluable building block in Boc-based solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its chemical properties and its application in a standard synthetic workflow.

Physicochemical Properties of Boc-Asp(OcHx)-OH

The quantitative properties of Boc-Asp(OcHx)-OH are summarized below. These data are essential for stoichiometric calculations in synthesis and for the characterization of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₅NO₆ | [1] |

| Molecular Weight | 315.36 g/mol | [1] |

| CAS Number | 73821-95-1 | |

| Appearance | White to off-white powder | |

| Melting Point | 93-95 °C | [2] |

| Optical Activity [α]20/D | -21.0 ± 1.5° (c=2% in DMF) | |

| IUPAC Name | (2S)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | [1] |

Role in Peptide Synthesis

Boc-Asp(OcHx)-OH is primarily utilized in Boc-based solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection for the α-amino group, while the cyclohexyl (cHex) ester protects the side-chain carboxylic acid of the aspartic acid residue. The cHex ester is significantly more stable to the acidic conditions used for Boc group removal (typically trifluoroacetic acid, TFA) compared to other esters like benzyl (Bzl). This enhanced stability is critical for minimizing a common side reaction known as aspartimide formation, which can lead to impurities and lower yields in peptide synthesis.

Generalized Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, step-by-step protocol for a manual Boc-SPPS cycle. This process illustrates how a protected amino acid such as Boc-Asp(OcHx)-OH is incorporated into a growing peptide chain attached to a solid support (resin).

Materials:

-

Resin (e.g., Merrifield for peptide acids, MBHA for peptide amides)

-

Boc-protected amino acids (including Boc-Asp(OcHx)-OH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agents (e.g., HBTU/HOBt or DCC)

-

Reaction vessel with filtration capabilities

-

Mechanical shaker

Procedure:

-

Resin Swelling:

-

Nα-Boc Deprotection:

-

To remove the temporary Boc protecting group from the N-terminus of the resin-bound peptide, add a solution of 50% TFA in DCM.[3][4]

-

Perform an initial wash by agitating the resin with the TFA/DCM solution for approximately 5 minutes.[4]

-

Drain the solution and add a fresh aliquot of 50% TFA in DCM. Agitate for an additional 15-25 minutes to ensure complete deprotection.[3][4]

-

Filter the resin and wash thoroughly with DCM and/or isopropanol to remove residual TFA.[3]

-

-

Neutralization:

-

The N-terminal amine is now present as a TFA salt, which must be neutralized to the free amine before coupling.[5][6]

-

Wash the resin with a solution of 5-10% DIEA in DCM or DMF. Agitate for 1-2 minutes and drain.[3]

-

Repeat the neutralization step to ensure complete conversion to the free amine.[3]

-

Wash the resin several times with DCM and DMF to remove excess base.[3]

-

-

Amino Acid Coupling (Incorporation of Boc-Asp(OcHx)-OH):

-

In a separate vial, dissolve 2-4 equivalents of the Nα-Boc protected amino acid (e.g., Boc-Asp(OcHx)-OH) and a suitable coupling agent in DMF or a DCM/DMF mixture.[3]

-

Add this solution to the neutralized peptide-resin.[3]

-

Initiate the coupling reaction by adding 4-6 equivalents of DIEA.[3]

-

Agitate the mixture at room temperature for 1-2 hours.[3]

-

Monitor the reaction's completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete coupling.[3]

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3]

-

-

Cycle Repetition:

-

Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash the completed peptide-resin with DCM and dry it under a vacuum.[3]

-

The peptide is cleaved from the resin, and the permanent side-chain protecting groups (like the cyclohexyl ester on Asp) are removed simultaneously using a strong acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4]

-

The cleavage is typically performed in the presence of "scavengers" (e.g., cresol, thioanisole) to trap reactive carbocations generated during deprotection.[3]

-

Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and dried.[3]

-

The crude product is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Workflow Visualization

The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis process.

Caption: Workflow of a Boc-SPPS cycle for peptide elongation.

References

The Strategic Use of Fmoc-Asp(OcHx)-OH in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), particularly utilizing the widespread Fmoc/tBu strategy, the synthesis of peptides containing aspartic acid residues presents a significant challenge. A persistent and notorious side reaction, aspartimide formation, can severely compromise the purity, yield, and biological activity of the final peptide product. This technical guide provides a comprehensive overview of the utility of Nα-Fmoc-L-aspartic acid β-cyclohexyl ester (Fmoc-Asp(OcHx)-OH) as a critical tool in mitigating this issue. While direct quantitative comparisons in Fmoc-SPPS are not extensively documented in recent literature, its historical success in Boc-SPPS provides a strong rationale for its application.

The Challenge: Aspartimide Formation

During the repetitive piperidine-mediated Fmoc-deprotection steps in SPPS, the backbone amide nitrogen C-terminal to an aspartic acid residue can nucleophilically attack the side-chain β-carbonyl group. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide intermediate. This intermediate is unstable and can lead to several undesired products, including the formation of β- and iso-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue. These byproducts are often difficult to separate from the target peptide due to similar physicochemical properties, leading to significant purification challenges and reduced overall yield.[1][2] The Asp-Gly and Asp-Asn sequences are particularly prone to this side reaction.[1][2]

The Solution: Steric Hindrance with Fmoc-Asp(OcHx)-OH

A primary strategy to suppress aspartimide formation is to increase the steric bulk of the ester-based protecting group on the β-carboxyl of the aspartic acid side chain.[1][3] This increased steric hindrance physically obstructs the approach of the backbone amide nitrogen, thereby inhibiting the initial cyclization step. Historically, the cyclohexyl (OcHx) ester was effectively used in Boc-based SPPS to minimize aspartimide formation.[1] This provides a strong precedent for the utility of Fmoc-Asp(OcHx)-OH in modern Fmoc-SPPS protocols.

While the standard tert-butyl (OtBu) protecting group offers some protection, it is often insufficient for particularly labile sequences. More sterically demanding protecting groups are therefore sought. The cyclohexyl group of Fmoc-Asp(OcHx)-OH provides a bulkier alternative to the tert-butyl group, thereby offering enhanced protection against aspartimide formation.

Quantitative Data on Sterically Hindered Protecting Groups

| Protecting Group on Asp | Rationale for Prevention | Reported Effectiveness in Model Peptides |

| -OtBu (tert-butyl) | Standard, moderate steric hindrance. | Prone to significant aspartimide formation in susceptible sequences.[1][4] |

| -OMpe (3-methylpent-3-yl) | Increased steric bulk compared to OtBu. | Shows improvement over -OtBu in reducing aspartimide formation.[3] |

| -OBno (5-n-butyl-5-nonyl) | Significantly increased and flexible steric bulk. | Highly effective, reducing aspartimide formation to almost undetectable levels for Asp-Asn and Asp-Arg sequences and significantly reducing it for Asp-Gly. |

| -OcHx (cyclohexyl) | Increased steric bulk compared to OtBu. | Historically effective in Boc-SPPS, suggesting similar efficacy in Fmoc-SPPS.[1] |

The data for -OMpe and -OBno strongly support the hypothesis that the increased steric bulk of the -OcHx group in Fmoc-Asp(OcHx)-OH will confer a significant advantage over the standard Fmoc-Asp(OtBu)-OH in preventing aspartimide formation.

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-Asp(OcHx)-OH into a peptide sequence during Fmoc-SPPS. These should be optimized based on the specific sequence and synthesizer used.

Coupling of Fmoc-Asp(OcHx)-OH

This protocol outlines a standard manual coupling procedure. For automated synthesizers, the equivalent steps should be programmed.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Asp(OcHx)-OH

-

Coupling reagent (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

Solvent (e.g., N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

-

Activation of Fmoc-Asp(OcHx)-OH: In a separate vessel, dissolve Fmoc-Asp(OcHx)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9-4.5 equivalents), and a hindered base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: If the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Cleavage and Deprotection

The cyclohexyl ester is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., Reagent K or a standard TFA/scavenger mixture)

Standard Cleavage Cocktail (TFA/TIS/H₂O):

-

Trifluoroacetic acid (TFA): 95%

-

Triisopropylsilane (TIS): 2.5%

-

Water (H₂O): 2.5%

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry thoroughly under vacuum.

-

Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Reaction: Allow the cleavage reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.

Visualizing the Role of Steric Hindrance

The following diagrams illustrate the mechanism of aspartimide formation and its prevention through the use of a sterically bulky protecting group like cyclohexyl.

Caption: Mechanism of aspartimide formation and its prevention.

Caption: General workflow for SPPS using Fmoc-Asp(OcHx)-OH.

Conclusion

The use of Fmoc-Asp(OcHx)-OH presents a valuable strategy for overcoming the persistent challenge of aspartimide formation in Fmoc-SPPS. By leveraging the principle of steric hindrance, the cyclohexyl protecting group offers enhanced stability against intramolecular cyclization compared to the standard tert-butyl group. While direct quantitative comparisons with other modern bulky protecting groups in an Fmoc context are an area for further research, the historical effectiveness of Asp(OcHx) in peptide synthesis provides a strong foundation for its use. For researchers, scientists, and drug development professionals aiming to synthesize complex or aspartimide-prone peptide sequences, Fmoc-Asp(OcHx)-OH is a critical reagent to consider for improving the purity and overall success of the synthesis.

References

H-Asp(OcHx)-OH: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and solubility of H-Asp(OcHx)-OH (L-Aspartic acid β-cyclohexyl ester), a critical building block in peptide synthesis and drug development. Understanding these parameters is crucial for optimizing reaction conditions, purification strategies, and formulation development.

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H17NO4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 215.25 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Storage | Sealed in a dry environment at 2-8°C | --INVALID-LINK-- |

Stability Profile

The primary stability concern for this compound and its derivatives in peptide synthesis is the propensity for aspartimide formation. This intramolecular cyclization reaction is sequence-dependent and is significantly influenced by factors such as the choice of protecting groups, pH, temperature, and reaction time.

Aspartimide Formation

Aspartimide formation is a base-catalyzed side reaction that can occur during peptide synthesis, particularly during the piperidine-mediated removal of the Fmoc protecting group.[1] This reaction is especially prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1] The formation of the aspartimide intermediate can lead to a mixture of unwanted byproducts, including α- and β-aspartyl peptides, their corresponding epimers, and piperidide adducts, which can be challenging to separate from the target peptide.[1]

The use of a cyclohexyl (OcHx) ester as a side-chain protecting group for aspartic acid has been shown to significantly reduce the rate of aspartimide formation compared to other protecting groups like benzyl esters.[2] In a study using a model tetrapeptide, the cyclohexyl-protected version resulted in only 0.3% aspartimide formation after 24 hours of treatment with diisopropylethylamine, a 170-fold reduction compared to the benzyl-protected analogue.[2] The steric hindrance provided by the cyclohexyl group is thought to be responsible for this increased stability.

The following diagram illustrates the logical relationship in the stability of aspartic acid protecting groups against aspartimide formation.

Solubility Data

This compound is generally characterized by its solubility in a range of organic solvents, which is a desirable property for its use in peptide synthesis and other organic reactions. The cyclohexyl ester group enhances its lipophilicity compared to unprotected aspartic acid.

Qualitative Solubility

The following table summarizes the qualitative solubility of this compound in various common laboratory solvents.

| Solvent | Solubility |

| Chloroform | Soluble[4] |

| Dichloromethane | Soluble[4] |

| Ethyl Acetate | Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble[4] |

| Acetone | Soluble[4] |

While precise quantitative solubility data is not extensively published, a derivative of poly(L-aspartic acid) has also demonstrated high solubility in volatile organic solvents such as dichloromethane, chloroform, and acetone.[5] For highly hydrophobic peptides or amino acid derivatives, initial dissolution in a minimal amount of a strong organic solvent like DMSO or DMF followed by dilution with the desired aqueous buffer is a common strategy.[6]

Experimental Protocols

The following sections provide detailed methodologies for assessing the stability and solubility of this compound.

Protocol 1: Determination of Solubility via the Saturation Shake-Flask Method

This protocol outlines a standard procedure for quantifying the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Dichloromethane, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the mixture to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a calibrated HPLC method or another appropriate quantitative technique.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result represents the solubility of this compound in the selected solvent at the specified temperature, typically expressed in mg/mL or mol/L.

The following diagram outlines the workflow for this solubility determination protocol.

Protocol 2: Stability Assessment by Monitoring Aspartimide Formation using HPLC

This protocol details a method to evaluate the stability of this compound under specific conditions (e.g., basic, acidic, elevated temperature) by monitoring the formation of degradation products, primarily aspartimide.

Materials:

-

This compound

-

Buffer solutions of desired pH (e.g., phosphate buffer for neutral, piperidine solution for basic, TFA solution for acidic)

-

Thermostatic incubator or water bath

-

HPLC system with a UV detector

-

HPLC column suitable for separating amino acid derivatives (e.g., C18 reverse-phase)

-

Mobile phases for HPLC (e.g., acetonitrile and water with a suitable modifier like TFA)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Incubation: Aliquot the stock solution into several vials. To each vial, add the test buffer (e.g., 20% piperidine in DMF to simulate Fmoc deprotection conditions).

-

Time-Course Study: Place the vials in a thermostatic environment at the desired temperature. At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial and quench the reaction if necessary (e.g., by adding an acid to neutralize a basic solution).

-

HPLC Analysis: Analyze an aliquot of each time-point sample by HPLC. The HPLC method should be developed to separate the parent this compound from potential degradation products like aspartimide and its subsequent hydrolysis products.

-

Data Analysis: Integrate the peak areas of this compound and any degradation products at each time point. Calculate the percentage of remaining this compound and the percentage of each degradation product as a function of time. This data can be used to determine the degradation rate and half-life of the compound under the tested conditions.

The following diagram illustrates the signaling pathway of this compound degradation to aspartimide and its subsequent byproducts.

Protocol 3: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol provides a framework for assessing the thermal stability of this compound.

Materials:

-

This compound

-

DSC instrument

-

TGA instrument

-

Appropriate sample pans (e.g., aluminum)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a sample pan.

-

DSC Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range. The resulting thermogram will show endothermic (melting) and exothermic (decomposition) events.

-

TGA Analysis: Place a sample pan with a known weight of this compound into the TGA instrument. Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen). The TGA curve will show the mass loss of the sample as a function of temperature, indicating the onset of thermal decomposition.

-

Data Interpretation: The DSC data will provide information on the melting point and the temperature at which decomposition begins. The TGA data will quantify the mass loss associated with decomposition and can be used to determine the thermal stability range of the compound.

This technical guide provides a foundational understanding of the stability and solubility of this compound. For specific applications, it is recommended to perform detailed experimental validation under the conditions relevant to the intended use.

References

- 1. media.iris-biotech.de [media.iris-biotech.de]

- 2. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. L-Aspartic acid 4-cyclohexyl ester | 112259-66-2 [chemicalbook.com]

- 5. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

Spectroscopic Profile of H-Asp(OcHx)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for L-Aspartic acid β-cyclohexyl ester (H-Asp(OcHx)-OH), a key building block in peptide synthesis and drug development. Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data based on the known spectrum of L-aspartic acid and characteristic chemical shifts for the cyclohexyl moiety. Additionally, expected Infrared (IR) absorption bands are detailed based on the functional groups present in the molecule. This guide also includes comprehensive experimental protocols for acquiring such spectroscopic data and a visualization of a common experimental workflow where this compound is utilized.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O) would exhibit signals corresponding to the aspartic acid backbone and the cyclohexyl ester group. The chemical shifts for the aspartic acid portion are based on experimental data for L-aspartic acid, with expected variations due to the presence of the cyclohexyl ester.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| α-H | ~3.9 | Doublet of doublets | Coupled to the two β-protons. |

| β-H | ~2.8 | Multiplet | Diastereotopic protons, appearing as a complex multiplet. |

| Cyclohexyl-H (O-CH) | ~4.8 | Multiplet | Proton attached to the ester oxygen, expected to be downfield. |

| Cyclohexyl-H (other) | ~1.2 - 1.9 | Multiplet | Overlapping signals from the remaining methylene protons of the cyclohexyl ring. |

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR spectrum would show distinct signals for each carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| α-C=O (Carboxyl) | ~175 | |

| β-C=O (Ester) | ~172 | |

| α-C | ~53 | |

| β-C | ~38 | |

| Cyclohexyl-C (O-CH) | ~75 | Carbon attached to the ester oxygen. |

| Cyclohexyl-C (other) | ~23 - 35 | Overlapping signals from the remaining carbons of the cyclohexyl ring. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Description |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | |

| N-H stretch (Amine) | 3300 - 3500 | Medium | May overlap with the O-H stretch. |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | From the aspartic acid backbone and cyclohexyl ring. |

| C=O stretch (Ester) | 1730 - 1750 | Strong | |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong | |

| N-H bend (Amine) | 1550 - 1650 | Medium | |

| C-O stretch (Ester) | 1100 - 1300 | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra for amino acid derivatives like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH₂ and -OH). Add a small amount of a reference standard, such as Trimethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration (0 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.

-

¹H NMR Acquisition :

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a solvent suppression technique if necessary (e.g., presaturation for D₂O).

-

-

¹³C NMR Acquisition :

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., power-gated decoupling) to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the reference standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation :

-

Solid Sample (KBr Pellet) : Mix a small amount of the crystalline this compound (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mandatory Visualization

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow of Fmoc-based SPPS, where a derivative like Fmoc-Asp(OcHx)-OH would be used.

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

H-Asp(OcHx)-OH safety and handling guidelines

An In-depth Technical Guide to the Safety and Handling of H-Asp(OcHx)-OH

This guide provides a comprehensive overview of the safety and handling guidelines for this compound (L-Aspartic acid β-cyclohexyl ester), a derivative of the amino acid aspartic acid commonly utilized in peptide synthesis and other chemical applications. The information herein is compiled for researchers, scientists, and professionals in drug development to ensure safe laboratory practices. Given the limited availability of a dedicated, extensive safety monograph for this specific compound, this guide supplements available data with general principles of laboratory safety and information from closely related compounds.

Chemical and Physical Properties

This compound is a white to off-white powder. It is essential to understand its physical and chemical properties to handle it appropriately.

| Property | Value | Source |

| CAS Number | 112259-66-2 | |

| Synonyms | L-Aspartic acid beta-cyclohexyl ester, H-L-Asp(cHx)-OH, Asp(ochx) | |

| Molecular Formula | C10H17NO4 | |

| Molecular Weight | 215.3 g/mol | |

| Appearance | White to off-white powder | |

| Storage Temperature | 2-8°C, sealed in a dry environment | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Hazard Identification and Classification

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements | Source |

| Specific Target Organ Toxicity (Repeated Exposure) | GHS08 | Warning | H373: May cause damage to organs through prolonged or repeated exposure. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P314: Get medical advice/attention if you feel unwell. P501: Dispose of contents/container in accordance with local regulations. | (Note: From Boc-Asp(OcHx)-OH) |

| Hazardous to the Aquatic Environment (Chronic) | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local regulations. | (Note: From Boc-Asp(OcHx)-OH) |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following are generalized protocols based on OECD guidelines that would be appropriate for evaluating the safety of a similar chemical substance.

Protocol 1: Acute Oral Toxicity Assessment (OECD 423)

-

Objective: To determine the acute oral toxicity of this compound.

-

Animals: Healthy, young adult rodents (e.g., rats), fasted prior to dosing.

-

Procedure:

-

A starting dose of 2000 mg/kg body weight is administered to a group of three animals. The substance is dissolved or suspended in an appropriate vehicle.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

If no mortality is observed, the LD50 is considered to be greater than 2000 mg/kg.

-

If mortality occurs, the test is repeated with a lower dose (e.g., 300 mg/kg) in another group of animals.

-

-

Data Collection: Body weight, clinical observations, and necropsy findings are recorded.

Protocol 2: Skin Irritation/Corrosion Test (OECD 404)

-

Objective: To assess the potential of this compound to cause skin irritation or corrosion.

-

Animals: Albino rabbits with healthy, intact skin.

-

Procedure:

-

A small amount of the test substance (0.5 g) is applied to a small area of shaved skin and covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Collection: Skin reactions are scored and classified according to a standardized scale to determine the irritation potential.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to avoid inhalation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator for organic vapors and particulates.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C.

Caption: Workflow for the safe handling of this compound.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or foam.

-

Special Hazards: May emit toxic fumes of carbon and nitrogen oxides under fire conditions.

-

Accidental Release:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Sweep up the spilled solid material and place it in a sealed container for disposal.

-

Clean the spill area thoroughly.

-

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid exposure to moisture and strong oxidizing agents.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides may be formed during combustion.

Caption: Potential hazardous reactions and conditions for this compound.

Toxicological Information

No specific toxicological data, such as LD50 or LC50, for this compound is available in the provided search results. For the parent compound, L-aspartic acid, prolonged or repeated exposure is not known to aggravate medical conditions. However, based on the hazard information for the Boc-protected analogue, prolonged exposure should be avoided.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.

The Cyclohexyl Guardian: A Technical Guide to the Discovery and Application of Cyclohexyl-Protected Aspartic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of cyclohexyl-protected aspartic acid, specifically Boc-L-Asp(OChx)-OH, in the landscape of peptide synthesis. We delve into its historical context, the persistent challenge of aspartimide formation it addresses, its comparative efficacy, and detailed protocols for its synthesis and application. This document serves as a comprehensive resource for researchers aiming to optimize the synthesis of complex peptides and therapeutic candidates.

The Challenge: Aspartimide Formation in Peptide Synthesis

A significant hurdle in solid-phase peptide synthesis (SPPS), particularly in the now-predominant Fmoc (9-fluorenylmethoxycarbonyl) strategy, is the base-catalyzed intramolecular cyclization of aspartic acid residues. This reaction forms a five-membered succinimide ring known as an aspartimide.[1][2] The formation of this intermediate is especially prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[2]

The consequences of aspartimide formation are severe, leading to a cascade of undesirable side products. The highly reactive aspartimide ring is susceptible to nucleophilic attack by piperidine (the Fmoc deprotection reagent) or hydrolysis, resulting in a mixture of α- and β-peptides. Crucially, the chiral center at the α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-aspartyl peptides, which are often difficult to detect and separate from the desired product.[2] This not only reduces the overall yield but also complicates purification and compromises the purity and biological activity of the final peptide.

Mechanism of Aspartimide Formation

The process is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue under the basic conditions of Fmoc deprotection. This is followed by a nucleophilic attack of the amide anion on the side-chain carbonyl carbon of the protected aspartic acid, leading to the formation of the five-membered aspartimide ring and the elimination of the side-chain protecting group's alcohol.

Discovery and History: The Rise of Cyclohexyl Protection in Boc-SPPS

The quest to overcome aspartimide formation has been a long-standing challenge in peptide chemistry, with early reports of this side reaction dating back to 1888.[1] The advent of solid-phase peptide synthesis by R.B. Merrifield in the 1960s brought this issue to the forefront.[3] The original SPPS strategy was based on the use of the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl-based groups for side-chain protection (Boc/Bzl strategy).[3]

In this context, the β-benzyl ester of aspartic acid (Boc-Asp(OBzl)-OH) was commonly used. However, it proved to be highly susceptible to both acid- and base-catalyzed aspartimide formation.[4] This led to the search for more robust side-chain protecting groups. The introduction of the β-cyclohexyl ester (Boc-Asp(OChx)-OH) provided a significant advancement. The cyclohexyl group, being more sterically hindering and more stable to acid than the benzyl group, offered enhanced protection for the side-chain carboxyl group.

Seminal work by Tam et al. in 1988 provided a thorough quantitative analysis of the factors affecting aspartimide formation, demonstrating the superior performance of the cyclohexyl ester over the benzyl ester, particularly in reducing base-catalyzed cyclization.[4] Their studies showed that a cyclohexyl-protected tetrapeptide yielded only 0.3% aspartimide after 24 hours of treatment with diisopropylethylamine, a 170-fold reduction compared to the benzyl-protected equivalent.[4] This established Boc-Asp(OChx)-OH as a cornerstone of the Boc/Bzl strategy for the synthesis of complex, aspartic acid-containing peptides.

Quantitative Comparison of Aspartic Acid Protecting Groups

The effectiveness of a protecting group is quantified by its ability to minimize the formation of aspartimide-related byproducts under standard synthesis conditions. The table below summarizes data from various studies, comparing the performance of the cyclohexyl ester with other common and advanced protecting groups.

| Protecting Group | Model Peptide Sequence | Deprotection Conditions | Desired Peptide (%) | Aspartimide-Related Byproducts (%) | Reference(s) |

| β-Benzyl ester (OBzl) | Glu-Asp-Gly-Thr | 24h DIEA treatment | Not specified | ~51% (calculated from 170-fold increase) | [4] |

| β-Cyclohexyl ester (OChx) | Glu-Asp-Gly-Thr | 24h DIEA treatment | Not specified | 0.3% | [4] |

| β-tert-Butyl ester (OtBu) | VKDGYI | 200 min, 20% Piperidine/DMF | 16.0 | 84.0 | [2] |

| β-Menthyl ester | Model Peptides | 10h, 20% Piperidine | Not specified | Lower than OChx | [5] |

| β-2-Adamantyl ester | Model Peptides | 10h, 20% Piperidine | Not specified | Lower than OChx | [5] |

| β-2,4-dimethyl-3-pentyl ester | Model Peptides | 10h, 20% Piperidine | Not specified | Significantly lower than OChx | [5] |

| β-Benzyloxymethyl (OBno) | VKDGYI | 200 min, 20% Piperidine/DMF | 90.1 | 9.9 | [2] |

Note: The data is compiled from different studies using various model peptides and conditions, and should be used for relative comparison.

While the cyclohexyl ester offers a substantial improvement over the benzyl ester, it is noteworthy that even more sterically hindered protecting groups, such as the 2,4-dimethyl-3-pentyl ester and the benzyloxymethyl (Bno) group, have since been developed and demonstrate even greater efficacy in preventing aspartimide formation, particularly in the context of Fmoc chemistry.[2][5]

Experimental Protocols

Synthesis of Boc-L-Asp(OChx)-OH

The synthesis of Boc-L-Asp(OChx)-OH is typically achieved through the regioselective esterification of the β-carboxyl group of N-Boc-aspartic acid.

Materials:

-

N-Boc-L-aspartic acid

-

Cyclohexanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve N-Boc-L-aspartic acid (1.0 equiv.) and DMAP (0.1 equiv.) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure solubility.

-

Add cyclohexanol (1.1 equiv.) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equiv.) in anhydrous DCM dropwise to the cooled reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with DCM.

-

Combine the filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Boc-L-Asp(OChx)-OH as a white solid.

Application in Boc-SPPS

Boc-L-Asp(OChx)-OH is incorporated into a peptide sequence using standard Boc-SPPS protocols. The final cleavage and deprotection of the cyclohexyl ester are performed simultaneously with the removal of other side-chain protecting groups and cleavage from the resin using strong acid, typically anhydrous hydrogen fluoride (HF).

References

- 1. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]

- 2. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Sentinel Cyclohexyl: An In-depth Technical Guide to the O-Cyclohexyl (OcHx) Protecting Group in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug development, the strategic selection of protecting groups is paramount to achieving high yields and purity. The O-cyclohexyl (OcHx) protecting group has emerged as a robust and versatile tool for the side-chain protection of several amino acids, including serine (Ser), threonine (Thr), aspartic acid (Asp), and glutamic acid (Glu). Its unique stability profile offers significant advantages in both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies, ensuring the integrity of the protected functional groups throughout the iterative process of peptide chain elongation. This technical guide provides a comprehensive overview of the OcHx protecting group, detailing its applications, stability, and the experimental protocols for its introduction and removal.

Core Principles and Applications

The primary function of the OcHx group is to mask the reactive side-chain functionalities of amino acids to prevent unwanted side reactions during peptide synthesis. For serine and threonine, it protects the hydroxyl (-OH) group, while for aspartic and glutamic acid, it shields the carboxylic acid (-COOH) group.

The OcHx group is lauded for its stability under a wide range of conditions commonly employed in peptide synthesis. It is notably resistant to cleavage by trifluoroacetic acid (TFA), which is used for the removal of the Nα-Boc protecting group, and stable to the basic conditions of 20% piperidine in DMF, used for Nα-Fmoc group removal.[1] This orthogonality makes it an excellent choice for the synthesis of complex peptides where multiple protecting groups are employed.

Quantitative Data Summary

The stability and lability of the OcHx protecting group have been quantitatively assessed, providing valuable data for synthetic planning. Below is a summary of its performance compared to the commonly used benzyl (Bzl) protecting group.

| Protecting Group | Amino Acid | Protection Reaction | Typical Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Relative Cleavage Rate (vs. Bzl) |

| O-cyclohexyl (OcHx) | Serine | Two-step: 1. NaH, 3-bromocyclohexene 2. H₂, PtO₂ | Good | 1 M TFMSA-thioanisole/TFA | Quantitative | < 1/20 |

| O-cyclohexyl (OcHx) | Threonine | Two-step: 1. NaH, 3-bromocyclohexene 2. H₂, PtO₂ | Good | 1 M TFMSA-thioanisole/TFA | Quantitative | N/A |

| O-cyclohexyl (OcHx) | Aspartic Acid | Esterification | Good | HF or TFMSA | Quantitative | N/A |

| O-cyclohexyl (OcHx) | Glutamic Acid | Esterification | Good | HF or TFMSA | Quantitative | N/A |

| O-benzyl (Bzl) | Serine | Williamson Ether Synthesis | High | H₂/Pd-C or Strong Acid (e.g., HF) | High | 1 |

Data compiled from literature sources.[1] "Good" and "High" yields are indicated where specific percentages were not available in the cited literature.

Experimental Protocols

Detailed methodologies for the introduction and removal of the OcHx protecting group are crucial for its successful implementation in a laboratory setting.

Protocol 1: Synthesis of N-Boc-O-cyclohexyl-L-Serine (Boc-Ser(OcHx)-OH)

This two-step protocol describes the introduction of the OcHx group onto the side chain of N-Boc-L-serine.[1]

Step 1: Synthesis of N-Boc-O-(cyclohex-2-enyl)-L-Serine

-

Materials:

-

N-Boc-L-serine

-

Sodium hydride (NaH)

-

3-Bromocyclohexene

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of N-Boc-L-serine in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 3-bromocyclohexene dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrogenation to N-Boc-O-cyclohexyl-L-Serine

-

Materials:

-

N-Boc-O-(cyclohex-2-enyl)-L-Serine

-

Platinum(IV) oxide (PtO₂)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the N-Boc-O-(cyclohex-2-enyl)-L-Serine from Step 1 in methanol.

-

Add a catalytic amount of PtO₂ to the solution.

-

Subject the mixture to hydrogenation (H₂ gas, typically at atmospheric pressure or slightly above) with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield Boc-Ser(OcHx)-OH.

-

Protocol 2: Deprotection of the O-cyclohexyl Group in Solid-Phase Peptide Synthesis